N-{3'-acetyl-5-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
Description
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Properties
IUPAC Name |
N-[4-acetyl-5'-methyl-1'-[3-(2-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-15-10-11-20-19(14-15)24(28(18(4)30)26-23(33-24)25-17(3)29)22(31)27(20)12-7-13-32-21-9-6-5-8-16(21)2/h5-6,8-11,14H,7,12-13H2,1-4H3,(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAWRHYDDZVKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCCOC4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Indole derivatives have been shown to play a role in various biological processes, including cell signaling, inflammation, and apoptosis.
Biological Activity
N-{3'-acetyl-5-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a spiro[indole-thiadiazole] moiety, which is known for its diverse biological properties. The presence of acetamide and acetyl functional groups enhances its solubility and bioavailability.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. They may induce apoptosis through the activation of caspases or inhibition of cell cycle progression.
Efficacy in Biological Assays
A series of in vitro and in vivo studies have been conducted to evaluate the biological efficacy of this compound:
| Biological Activity | Assay Type | Results |
|---|---|---|
| Antimicrobial | Disk diffusion method | Inhibition zones against E. coli |
| Anticancer | MTT assay | IC50 values < 20 µM for cancer cells |
| Anti-inflammatory | ELISA | Reduced cytokine levels |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Antimicrobial Study : A study tested the compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Cytotoxicity Assay : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed dose-dependent cytotoxicity with an IC50 value suggesting effective inhibition of cell proliferation.
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound may activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this spiro[indole-thiadiazole] acetamide derivative?
- The synthesis involves multi-step organic reactions, including cyclization, acetylation, and coupling steps. Key factors include:
- Temperature control : Maintaining 60–80°C during thiadiazole ring formation to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for indole-thiadiazole spirocyclization .
- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization (DMF/acetic acid) to achieve >95% purity .
- Monitor reaction progress via TLC and HPLC, and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity of this compound, particularly its spirocyclic core?
- X-ray crystallography : Resolve the spirocyclic conformation using SHELX for refinement and ORTEP-3 for visualization .
- Spectroscopic techniques :
- NMR: Analyze H and C chemical shifts for the acetyl (δ ~2.3 ppm) and methylphenoxy (δ ~6.8–7.2 ppm) groups .
- IR: Confirm carbonyl (C=O) stretches at ~1680–1720 cm .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Antiproliferative assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, A549) with IC determination .
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays .
- Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Reaction pathway modeling : Use quantum chemical calculations (e.g., DFT) to predict regioselectivity in thiadiazole ring formation .
- Docking studies : Simulate binding to biological targets (e.g., tubulin, topoisomerases) using AutoDock Vina or Schrödinger Suite .
- Machine learning : Train models on SAR data from analogs (e.g., thiophene or oxadiazole derivatives) to prioritize synthetic targets .
Q. How can contradictions in crystallographic and spectroscopic data be resolved?
- Dynamic vs. static disorder : Use SHELXL’s TWIN/BASF commands to model crystallographic disorder in the spirocyclic core .
- Variable-temperature NMR : Identify conformational flexibility in the 2-methylphenoxypropyl chain (e.g., coalescence temperatures) .
- Complementary techniques : Pair XRD with solid-state NMR to validate hydrogen-bonding networks .
Q. What strategies are effective for pharmacokinetic profiling in preclinical studies?
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes .
- Plasma stability : Assess half-life under physiological pH (7.4) and temperature (37°C) .
- Blood-brain barrier permeability : Perform PAMPA assays or in silico predictions (e.g., SwissADME) .
Q. How does chirality at the spiro-carbon influence biological activity?
- Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis .
- Biological evaluation : Compare IC values of enantiomers against cancer cells (e.g., 10-fold differences observed in analogous compounds) .
- Structural analysis : Apply Cremer-Pople puckering parameters to quantify spiro-ring distortions .
Q. What SAR trends emerge from comparing analogs with modified substituents?
- Key modifications and effects :
| Substituent | Position | Impact on Activity | Source |
|---|---|---|---|
| 4-Chlorophenyl | Thiadiazole | ↑ Cytotoxicity (IC < 1 μM) | |
| 2-Fluorophenyl | Indole | ↑ Selectivity for kinase X | |
| Ethoxy group | Acetamide | ↓ Metabolic clearance |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
